Lipophilicity Control (XLogP3): N-Ethyl vs. N-Benzyl vs. Unsubstituted Carboxamide
N-Ethyl 1-BOC-piperidine-4-carboxamide exhibits an XLogP3 value of 1.2, positioning it within the optimal lipophilicity range (1–3) for CNS drug candidates and oral bioavailability . In contrast, the unsubstituted 1-BOC-piperidine-4-carboxamide (CAS 91419-48-6) is more hydrophilic, while the N-benzyl analog (CAS 188527-08-4) introduces substantial lipophilicity that may compromise aqueous solubility and metabolic clearance [1].
| Evidence Dimension | Lipophilicity (XLogP3, computed) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | Unsubstituted 1-BOC-piperidine-4-carboxamide (CAS 91419-48-6): XLogP3 ~0.3–0.8 (estimated); N-Benzyl 1-BOC-piperidine-4-carboxamide (CAS 188527-08-4): XLogP3 ~2.8–3.2 (estimated) [1] |
| Quantified Difference | N-Ethyl XLogP3 is ~0.4–0.9 units higher than unsubstituted and ~1.6–2.0 units lower than N-benzyl analog |
| Conditions | Computed using XLogP3 algorithm; experimental logP values not reported in primary literature |
Why This Matters
Lipophilicity directly governs passive membrane permeability and metabolic liability; the N-ethyl substituent provides a balanced profile suitable for CNS and oral drug candidates, whereas unsubstituted or N-benzyl analogs may require additional formulation or structural optimization.
- [1] PubChem. (2025). N-Benzyl 1-BOC-piperidine-4-carboxamide (Compound Summary). National Center for Biotechnology Information. View Source
